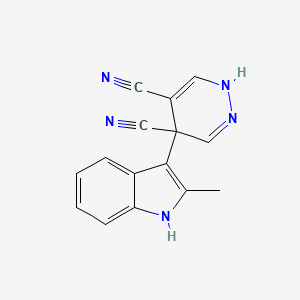

4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile

Description

Properties

CAS No. |

919785-67-4 |

|---|---|

Molecular Formula |

C15H11N5 |

Molecular Weight |

261.28 g/mol |

IUPAC Name |

4-(2-methyl-1H-indol-3-yl)-1H-pyridazine-4,5-dicarbonitrile |

InChI |

InChI=1S/C15H11N5/c1-10-14(12-4-2-3-5-13(12)20-10)15(8-17)9-19-18-7-11(15)6-16/h2-5,7,9,18,20H,1H3 |

InChI Key |

MSBWAGKRHAJVQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C3(C=NNC=C3C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Multicomponent Synthesis

This method typically employs a combination of starting materials including indole derivatives, malononitrile, and various aldehydes or ketones. The following steps outline a general approach to synthesizing the target compound:

Reagents :

- 2-Methylindole

- Malononitrile

- Aldehyde (e.g., benzaldehyde)

-

- Solvent: Ethanol or dioxane

- Temperature: Reflux at approximately 78 °C

- Time: Reaction duration typically ranges from 3 to 6 hours

-

- Mix the reagents in the chosen solvent.

- Heat the mixture under reflux.

- Upon completion, cool the reaction mixture and filter to collect the precipitate.

- Purify by recrystallization if necessary.

This method has been shown to yield good results with isolated yields ranging from 68% to 79%, depending on the specific conditions and reagents used.

Autocatalytic Reactions

Recent studies have highlighted an autocatalytic process where one of the reactants also acts as a catalyst. This method is particularly advantageous as it simplifies the reaction setup and minimizes waste.

- Key Features :

- The cyclic amine used in the reaction acts both as a reagent and a catalyst.

- The process is environmentally friendly and allows for high bond-forming efficiency.

Table 1: Optimal Reaction Conditions for Synthesis

| Entry | Solvent | Amount of Amine (mmol) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | MeOH | 1 | 3 | 61 |

| 2 | EtOH | 1 | 3 | 75 |

| 3 | n-PrOH | 1 | 3 | 76 |

| 4 | EtOH | 1.2 | 3 | 78 |

| 5 | EtOH | 1 | 2 | 62 |

| 6 | EtOH | 1 | 4 | 78 |

The above table summarizes various solvents and conditions tested for optimal yield in synthesizing dihydropyridine derivatives.

The synthesized compounds are typically characterized using several analytical techniques:

Nuclear Magnetic Resonance (NMR) : Both $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy are employed to confirm structural integrity and purity.

Mass Spectrometry (MS) : Used to determine molecular weight and confirm the identity of the synthesized compounds.

Infrared (IR) Spectroscopy : Provides information on functional groups present in the compound.

These techniques ensure that the synthesized compound meets expected structural criteria and is suitable for further biological testing or application.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of dihydropyridazine compounds exhibit anticancer activities. For instance, studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines, including HCT116 (human colon cancer) and other types of malignancies . The mechanism often involves the modulation of cellular pathways related to apoptosis and cell cycle regulation.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies have shown that related indole derivatives possess activity against both bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis, indicating that 4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile could similarly exhibit antibacterial effects .

Antiparasitic Effects

There is evidence supporting the antiparasitic activity of related compounds against Leishmania major, a significant pathogen causing leishmaniasis. Transformations of similar structures have shown improved efficacy against this parasite, suggesting that our compound may also hold promise in this area .

Case Studies

- Anticancer Activity : A study reported the synthesis of a series of dihydropyridazine derivatives, including our compound, which demonstrated significant inhibition of tumor growth in vitro. The compounds were tested against multiple cancer cell lines with varying degrees of success, highlighting their potential as anticancer agents .

- Antimicrobial Evaluation : In another investigation, derivatives were synthesized and screened for their antibacterial properties against resistant strains of bacteria. Results indicated that certain modifications to the indole structure enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA) .

- Antiparasitic Screening : A comparative study on various indole-based compounds showed that those with a dihydropyridazine moiety exhibited notable antileishmanial activity comparable to standard treatments like amphotericin B .

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microbes or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Dihydropyridines and Pyrazoles

- 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile (): Shares the dihydropyridine core and dicarbonitrile substituents but lacks the indole moiety.

- 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives (): Feature a five-membered pyrazole ring with one nitrile group. These compounds are synthesized via green chemistry methods and exhibit antioxidant (IC50 values: 25–100 μg/mL) and antimicrobial activities (MIC: 12–16 mm inhibition zones) .

Indole-Containing Compounds

- Panobinostat (FARYDAK®) (): Contains a 2-methylindole group linked to a hydroxamic acid moiety. It inhibits histone deacetylases (HDACs) and is used in cancer therapy, highlighting the pharmacological relevance of the indole scaffold .

Functional Analogues

Anticancer Dihydropyridines

Compounds such as 2,6-diamino-1-benzyl-4-(4-(methylthio)phenyl)-1,4-dihydropyridine-3,5-dicarbonitrile () inhibit human tissue nonspecific alkaline phosphatase (TNAP) and induce ROS-mediated apoptosis in cancer cells. Their activity is attributed to the dihydropyridine core and electron-withdrawing substituents .

Antimicrobial Pyridine Derivatives

Pyridine derivatives like 6-amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile () show broad-spectrum antimicrobial activity against Gram-positive, Gram-negative bacteria, and Candida species (inhibition zones: 12–16 mm at 0.1% concentration) .

Comparative Analysis Tables

Table 1: Structural Comparison

Key Research Findings and Insights

- Role of Substituents: The 2-methylindole group could enhance cellular penetration or target affinity, as seen in panobinostat, while the dicarbonitriles might stabilize interactions via hydrogen bonding or dipole interactions .

- Synthetic Challenges : Green synthesis methods (e.g., deep eutectic solvents in ) could be adapted for the target compound, though its complex structure may require optimized conditions .

Biological Activity

The compound 4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile (C15H11N5) is a member of the dihydropyridazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The structure of this compound features an indole moiety attached to a dihydropyridazine core. This unique configuration is believed to contribute to its biological properties.

Molecular Formula

- Molecular Formula : C15H11N5

- Molecular Weight : 265.28 g/mol

Structural Characteristics

The compound's structural features include:

- A dihydropyridazine ring system

- An indole substituent which may enhance its interaction with biological targets

Anticancer Activity

Research indicates that derivatives of dihydropyridazines exhibit significant anticancer properties. For instance, compounds similar to 4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: HCT116 Colon Cancer Cells

A study by Ahn et al. (2018) reported that certain dihydropyridine derivatives showed promising anticancer activity against HCT116 human colon cancer cell lines. Although specific data for the compound is limited, the structural similarities suggest potential efficacy in similar applications .

Antimicrobial Activity

Dihydropyridazine derivatives have also been evaluated for antimicrobial properties. The compound's ability to inhibit bacterial growth can be attributed to its interaction with microbial enzymes or cellular structures.

Table 1: Antimicrobial Activity of Dihydropyridazine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | Not yet tested | Pending further studies |

Neuroprotective Properties

Recent investigations into neuroprotective activities suggest that indole-based compounds can modulate neuroinflammation and may hold promise in treating neurodegenerative diseases such as Alzheimer's disease.

Research Findings

A study focused on indole derivatives indicated their potential as multi-target directed ligands (MTDLs) for neuroprotection. The mechanisms proposed include antioxidant activity and modulation of inflammatory pathways .

Interaction with Biological Targets

The biological activity of this compound may involve:

- Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in cancer proliferation and microbial metabolism.

- Receptor Modulation : The indole moiety may facilitate interactions with neurotransmitter receptors or other signaling pathways relevant to neuroprotection.

Metabolic Pathways

Understanding the metabolic pathways is crucial for predicting the pharmacokinetics and dynamics of the compound. Preliminary studies suggest that cytochrome P450 enzymes play a significant role in the metabolism of similar compounds, which could influence their therapeutic efficacy and safety profiles .

Q & A

Q. Table 1: Example Synthesis Conditions from Analogous Studies

| Solvent System | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Glycerol:K₂CO₃ (DES) | None | 50 | 2 | 78–85 | |

| Ethanol | HCl | 80 | 4 | 65–70 |

Advanced: How can computational methods like DFT and IRI analyses elucidate the electronic structure and non-covalent interactions of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize geometry and predict electronic properties (HOMO-LUMO gaps, dipole moments). Reduced Density Gradient (RDG) and Independent Gradient Model (IGM) analyses map non-covalent interactions (e.g., π-π stacking between indole and dihydropyridazine moieties) . Infrared (IR) and UV-Vis spectra simulations validate experimental data, resolving discrepancies in tautomeric forms.

Q. Table 2: Key Computational Parameters

| Software | Basis Set | Functional | Property Analyzed | Reference |

|---|---|---|---|---|

| Gaussian 16 | 6-311++G(d,p) | B3LYP | HOMO-LUMO, Electrostatic Potential | |

| Multiwfn | N/A | RDG/IGM | Non-covalent interactions |

Basic: What experimental protocols are recommended for assessing the antioxidant and antimicrobial potential of this compound?

Methodological Answer:

- Antioxidant Activity (DPPH Assay):

- Antimicrobial Testing (CLSI Guidelines):

Q. Table 3: Example DPPH Results for Analogous Compounds

| Compound | IC₅₀ (μg/mL) | Reference |

|---|---|---|

| Pyrazole-carbonitrile | 42.3 ± 1.2 |

Advanced: What strategies resolve contradictions in spectroscopic data versus crystallographic findings for structural confirmation?

Methodological Answer:

Discrepancies between NMR/IR data and crystallographic results often arise from dynamic effects (e.g., tautomerism). Strategies include:

- Variable-Temperature NMR : Identify equilibrium shifts in solution.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···N contacts) from XRD data to explain packing effects .

- DFT-MD Simulations : Model solvation effects to reconcile solution-phase vs. solid-state structures .

Basic: Which spectroscopic techniques are critical for confirming the dihydropyridazine and indole moieties in this compound?

Methodological Answer:

- ¹H NMR : Diagnostic signals include indole NH (~10–12 ppm) and dihydropyridazine CH protons (~5–6 ppm).

- XRD : Resolve puckered dihydropyridazine rings and indole planarity with bond-length precision (±0.01 Å) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.

Advanced: How do substituents on the indole ring influence the compound's photophysical properties, and what methodologies measure these effects?

Methodological Answer:

Electron-donating groups (e.g., –OCH₃) on the indole moiety enhance fluorescence quantum yields by stabilizing excited states. Methodologies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.